molecular formula C11H14O5 B120553 2H,5H-Pyrano(4,3-b)pyran-2-one, 7,8-dihydro-5-hydroxy-4-methoxy-7,8-dimethyl- CAS No. 157695-36-8

2H,5H-Pyrano(4,3-b)pyran-2-one, 7,8-dihydro-5-hydroxy-4-methoxy-7,8-dimethyl-

Cat. No.: B120553
CAS No.: 157695-36-8
M. Wt: 226.23 g/mol
InChI Key: ZYSOIVWPFGMXCV-UHFFFAOYSA-N
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Description

2H,5H-Pyrano(4,3-b)pyran-2-one, 7,8-dihydro-5-hydroxy-4-methoxy-7,8-dimethyl- is a natural product found in Tolypocladium inflatum with data available.

Scientific Research Applications

Synthesis Techniques and Chemical Properties

Compounds with the 2H,5H-pyrano[4,3-b]pyran-5-one skeleton, including 7,8-dihydro-5-hydroxy-4-methoxy-7,8-dimethyl- derivatives, are of interest in medicinal chemistry due to their diverse biological activities. A microwave-assisted Domino Knoevenagel condensation/6π-electron electrocyclization technique has been developed for the efficient synthesis of these compounds (Leutbecher et al., 2004). This method facilitates the rapid preparation of libraries of substituted 2H,5H-pyrano[4,3-b]pyran-5-ones and related heterocyclic systems.

Medicinal Chemistry Applications

Pyrano[3,2-b]pyrans, a closely related class of compounds, play a significant role in medicinal and pharmaceutical chemistry. Their diverse biological activities and synthetic versatility, including derivatives like 7,8-dihydro-5-hydroxy-4-methoxy-7,8-dimethyl-2H,5H-pyrano[4,3-b]pyran-2-one, make them valuable in this field (Borah et al., 2021).

Biological Activity

Specifically, metabolic products from Fusarium acuminatum, including the compound of interest, have been identified and are noteworthy for their unique chemical structures and potential biological activities (Grove & Hitchcock, 1991).

Potential in Anticancer Research

Research into the cytotoxicity of pyrano[4,3-b]chromones, which are structurally similar, against various cancer cell lines has been conducted. This research provides insights into the potential anticancer applications of related compounds like 2H,5H-pyrano[4,3-b]pyran-2-one derivatives (Nagai et al., 2018).

Crystal Structure and Molecular Analysis

Studies on the crystal structure of related compounds, such as the fungal metabolite austdiol, provide insights into the molecular conformation and intermolecular interactions of these compounds (Lo Presti et al., 2003).

Properties

CAS No.

157695-36-8

Molecular Formula

C11H14O5

Molecular Weight

226.23 g/mol

IUPAC Name

5-hydroxy-4-methoxy-7,8-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyran-2-one

InChI

InChI=1S/C11H14O5/c1-5-6(2)15-11(13)9-7(14-3)4-8(12)16-10(5)9/h4-6,11,13H,1-3H3

InChI Key

ZYSOIVWPFGMXCV-UHFFFAOYSA-N

SMILES

CC1C(OC(C2=C1OC(=O)C=C2OC)O)C

Canonical SMILES

CC1C(OC(C2=C1OC(=O)C=C2OC)O)C

Synonyms

7,8-dihydro-5-hydroxy-4-methoxy-7,8-dimethyl-2H-5H-pyrano(4,3-b)pyran-2-one
isochlamydosporol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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